

Application Notes and Protocols for the Purification of 2-Nitronaphthalene by Recrystallization

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Compound of Interest

Compound Name: 2-Nitronaphthalene

Cat. No.: B181648

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Abstract

This document provides a detailed protocol for the purification of **2-nitronaphthalene** via recrystallization. **2-Nitronaphthalene**, a yellow crystalline solid, is an important intermediate in the synthesis of various dyes and other organic compounds.[1][2] The protocol herein describes a robust method to obtain high-purity **2-nitronaphthalene**, suitable for further synthetic applications and research. This application note includes key physical and chemical properties, a comprehensive safety data summary, a step-by-step experimental protocol, and a workflow diagram.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] For **2-nitronaphthalene**, its high solubility in hot ethanol and poor solubility in cold ethanol makes this solvent system an excellent choice for purification.[2][4] This protocol will detail the single-solvent recrystallization of **2-nitronaphthalene** from ethanol.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards associated with **2-nitronaphthalene** is crucial for its safe handling and the successful execution of the purification protocol.

Table 1: Physicochemical Properties of **2-Nitronaphthalene**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ NO ₂	[4]
Molecular Weight	173.17 g/mol	[4]
Appearance	Yellow crystalline solid	[1][2]
Melting Point	76 - 79 °C	[2]
Boiling Point	315 °C	[1]
Solubility in Water	Insoluble	[1][2]
Solubility in Organic Solvents	Very soluble in ethyl alcohol and diethyl ether.	[2][4]

Table 2: Safety Information for **2-Nitronaphthalene**

Hazard	Description	Precautionary Measures
Health Hazards	Causes skin, eye, and respiratory tract irritation. Suspected carcinogen. May cause methemoglobinemia.	Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
Flammability	Combustible solid.	Keep away from open flames and heat sources.
Reactivity	Incompatible with strong oxidizing agents.	Store away from oxidizing agents.
Personal Protective Equipment	Safety goggles, chemical-resistant gloves, lab coat, and a respirator if dust is generated.	Ensure proper PPE is worn at all times when handling the compound.
First Aid	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention for all routes of exposure.	Have access to an eyewash station and safety shower.

Experimental Protocol: Recrystallization of 2-Nitronaphthalene from Ethanol

This protocol details the purification of crude **2-nitronaphthalene** using ethanol as the recrystallization solvent.

Materials and Equipment

- Crude **2-nitronaphthalene**

- Ethanol (95% or absolute)
- Deionized water
- Erlenmeyer flasks (various sizes)
- Graduated cylinders
- Heating mantle or hot plate with a water bath
- Magnetic stirrer and stir bars
- Buchner funnel and filter flask
- Filter paper
- Glass stirring rod
- Spatula
- Watch glass
- Ice bath
- Vacuum source

Procedure

- Dissolution:
 - Place the crude **2-nitronaphthalene** in an Erlenmeyer flask of an appropriate size.
 - Add a magnetic stir bar to the flask.
 - In a separate beaker, heat ethanol to its boiling point using a heating mantle or a hot plate with a water bath.
 - Add the minimum amount of hot ethanol to the flask containing the crude **2-nitronaphthalene** to dissolve the solid completely with stirring. It is crucial to add the

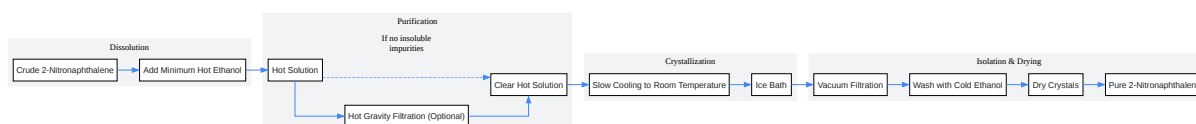
solvent in small portions to avoid using an excess, which would reduce the yield.

- Hot Filtration (Optional):
 - If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
 - Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
 - Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
- Crystallization:
 - Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.
 - Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified **2-nitronaphthalene**.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
 - Wet the filter paper with a small amount of cold ethanol.
 - Turn on the vacuum source and pour the cold crystalline slurry into the Buchner funnel.
 - Use a spatula to transfer any remaining crystals from the flask.
- Washing the Crystals:
 - With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. This will help to remove any soluble impurities adhering to the crystal

surfaces. Use a minimal amount of cold solvent to avoid significant loss of the purified product.

- Drying the Crystals:
 - Leave the vacuum on to pull air through the crystals for several minutes to aid in drying.
 - Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely in a well-ventilated area, preferably in a fume hood.
 - Once dry, weigh the purified **2-nitronaphthalene** and calculate the percent recovery.
 - Determine the melting point of the purified crystals to assess their purity. Pure **2-nitronaphthalene** should have a sharp melting point close to the literature value.

Experimental Workflow Diagram



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